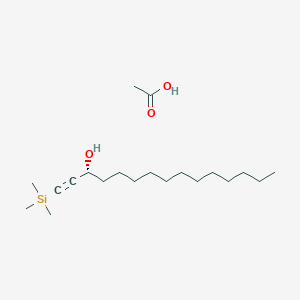
acetic acid;(3R)-1-trimethylsilylpentadec-1-yn-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;(3R)-1-trimethylsilylpentadec-1-yn-3-ol is a compound that combines the properties of acetic acid and a silylated alkyne. Acetic acid, also known as ethanoic acid, is a simple carboxylic acid with the chemical formula CH₃COOH. It is widely used in various industries, including food, pharmaceuticals, and chemicals. The (3R)-1-trimethylsilylpentadec-1-yn-3-ol component is a silylated alkyne, which is a compound containing a silicon atom bonded to an alkyne group. This combination of acetic acid and a silylated alkyne results in a unique compound with diverse applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(3R)-1-trimethylsilylpentadec-1-yn-3-ol typically involves the reaction of acetic acid with (3R)-1-trimethylsilylpentadec-1-yn-3-ol under specific conditions. One common method is the esterification reaction, where acetic acid reacts with the hydroxyl group of (3R)-1-trimethylsilylpentadec-1-yn-3-ol in the presence of a catalyst such as sulfuric acid or phosphoric acid. The reaction is typically carried out at elevated temperatures to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous reactors. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve high yields and purity of the final product. The use of advanced separation techniques, such as distillation and crystallization, ensures the removal of impurities and the isolation of the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;(3R)-1-trimethylsilylpentadec-1-yn-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The silyl group can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as halides (e.g., chloride, bromide) can be used to replace the silyl group.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Compounds with different functional groups replacing the silyl group.
Wissenschaftliche Forschungsanwendungen
Acetic acid;(3R)-1-trimethylsilylpentadec-1-yn-3-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery.
Industry: Utilized in the production of specialty chemicals, coatings, and materials.
Wirkmechanismus
The mechanism of action of acetic acid;(3R)-1-trimethylsilylpentadec-1-yn-3-ol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions and the nature of the reactants. The presence of the silyl group can enhance the compound’s stability and reactivity, allowing it to participate in a wide range of chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetic acid: A simple carboxylic acid with diverse industrial applications.
Trimethylsilylacetylene: A silylated alkyne used in organic synthesis.
Pentadecanol: A long-chain alcohol with applications in cosmetics and pharmaceuticals.
Uniqueness
Acetic acid;(3R)-1-trimethylsilylpentadec-1-yn-3-ol is unique due to its combination of acetic acid and a silylated alkyne, which imparts distinct chemical properties and reactivity. The presence of the silyl group enhances the compound’s stability and allows for selective functionalization, making it a valuable reagent in organic synthesis and other scientific research applications.
Eigenschaften
CAS-Nummer |
651718-21-7 |
|---|---|
Molekularformel |
C20H40O3Si |
Molekulargewicht |
356.6 g/mol |
IUPAC-Name |
acetic acid;(3R)-1-trimethylsilylpentadec-1-yn-3-ol |
InChI |
InChI=1S/C18H36OSi.C2H4O2/c1-5-6-7-8-9-10-11-12-13-14-15-18(19)16-17-20(2,3)4;1-2(3)4/h18-19H,5-15H2,1-4H3;1H3,(H,3,4)/t18-;/m1./s1 |
InChI-Schlüssel |
JJSUQHCDEVCFEF-GMUIIQOCSA-N |
Isomerische SMILES |
CCCCCCCCCCCC[C@H](C#C[Si](C)(C)C)O.CC(=O)O |
Kanonische SMILES |
CCCCCCCCCCCCC(C#C[Si](C)(C)C)O.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(16-Sulfanylhexadecanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B12535912.png)
![4-Bromo-1,2-bis{2-[4-(2,2-diphenylethenyl)phenyl]ethenyl}naphthalene](/img/structure/B12535915.png)
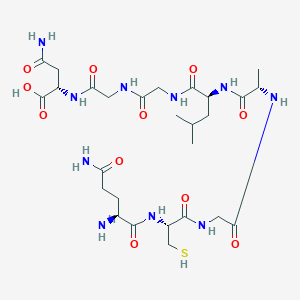
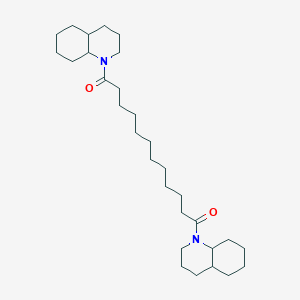

![Isothiazole, 4-(4-fluorophenyl)-5-methyl-3-[4-(methylsulfonyl)phenyl]-](/img/structure/B12535928.png)

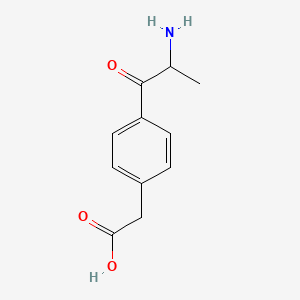
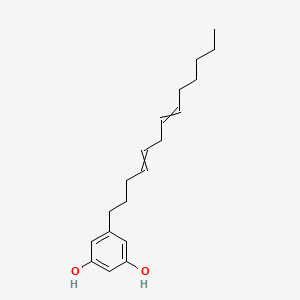

![(4S)-4-Benzyl-3-[(trimethylsilyl)ethynyl]-1,3-oxazolidin-2-one](/img/structure/B12535951.png)

![N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]acetamide](/img/structure/B12535967.png)
